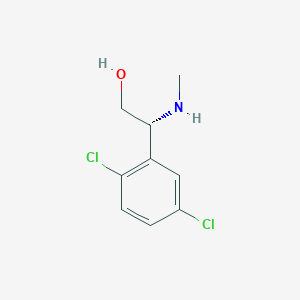

(R)-2-(2,5-Dichlorophenyl)-2-(methylamino)ethan-1-OL

Description

(R)-2-(2,5-Dichlorophenyl)-2-(methylamino)ethan-1-OL is a chiral amino alcohol derivative featuring a 2,5-dichlorophenyl group and a methylamino substituent on the ethan-1-ol backbone. Its molecular formula is C₉H₁₁Cl₂NO, with a molar mass of 220.10 g/mol.

Properties

Molecular Formula |

C9H11Cl2NO |

|---|---|

Molecular Weight |

220.09 g/mol |

IUPAC Name |

(2R)-2-(2,5-dichlorophenyl)-2-(methylamino)ethanol |

InChI |

InChI=1S/C9H11Cl2NO/c1-12-9(5-13)7-4-6(10)2-3-8(7)11/h2-4,9,12-13H,5H2,1H3/t9-/m0/s1 |

InChI Key |

KHEUTRNRVDMTRI-VIFPVBQESA-N |

Isomeric SMILES |

CN[C@@H](CO)C1=C(C=CC(=C1)Cl)Cl |

Canonical SMILES |

CNC(CO)C1=C(C=CC(=C1)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(2,5-Dichlorophenyl)-2-(methylamino)ethan-1-OL typically involves the following steps:

Starting Materials: The synthesis begins with 2,5-dichlorobenzaldehyde and methylamine.

Formation of Intermediate: The aldehyde group of 2,5-dichlorobenzaldehyde reacts with methylamine to form an imine intermediate.

Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired ®-2-(2,5-Dichlorophenyl)-2-(methylamino)ethan-1-OL.

Industrial Production Methods

In industrial settings, the production of ®-2-(2,5-Dichlorophenyl)-2-(methylamino)ethan-1-OL may involve:

Catalytic Hydrogenation: Using a chiral catalyst to ensure the ®-configuration is obtained with high enantiomeric purity.

Continuous Flow Reactors: To enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

®-2-(2,5-Dichlorophenyl)-2-(methylamino)ethan-1-OL can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be further reduced to modify the functional groups.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the chlorine atoms can introduce new functional groups to the phenyl ring.

Scientific Research Applications

®-2-(2,5-Dichlorophenyl)-2-(methylamino)ethan-1-OL has a wide range of applications in scientific research, including:

Chemistry: Used as a chiral building block in the synthesis of more complex molecules.

Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.

Medicine: Explored for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ®-2-(2,5-Dichlorophenyl)-2-(methylamino)ethan-1-OL exerts its effects involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, influencing their activity and leading to various biological responses. The presence of the chiral center and the specific arrangement of functional groups play a crucial role in determining the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Physicochemical Differences

The compound (R)-2-Amino-2-(2-methoxyphenyl)ethan-1-ol hydrochloride (CAS 213990-65-9, ) serves as a relevant comparator due to its structural similarities. Below is a detailed analysis:

| Property | (R)-2-(2,5-Dichlorophenyl)-2-(methylamino)ethan-1-OL | (R)-2-Amino-2-(2-methoxyphenyl)ethan-1-ol hydrochloride |

|---|---|---|

| Molecular Formula | C₉H₁₁Cl₂NO | C₉H₁₃NO₂·HCl (free base: C₉H₁₃NO₂) |

| Molar Mass | 220.10 g/mol | 167.20 g/mol (free base); 203.67 g/mol (hydrochloride) |

| Substituents | 2,5-Dichlorophenyl; methylamino | 2-Methoxyphenyl; amino (protonated as hydrochloride salt) |

| Storage Conditions | Likely requires refrigeration and desiccation* | Room temperature, protected from light, inert atmosphere |

| Electron Effects | Electron-withdrawing Cl atoms | Electron-donating methoxy group |

| Hydrogen Bonding Potential | Moderate (methylamino group) | High (free amino group in base form) |

Notes:

- Chlorine vs.

- Amino Group Modification: The methylamino group in the target compound reduces hydrogen-bonding capacity relative to the primary amino group in the comparator. This may influence receptor binding or metabolic stability in biological systems.

- Storage Requirements: The inert atmosphere and room-temperature storage of the methoxy analog suggest relative stability, whereas the target compound’s dichlorophenyl and methylamino groups may necessitate stricter storage conditions (e.g., refrigeration) to prevent degradation.

Implications of Structural Differences

Solubility and Bioavailability: The dichlorophenyl group likely decreases water solubility compared to the methoxy analog, which could limit oral bioavailability.

Reactivity and Stability: The electron-withdrawing chlorine atoms may stabilize the target compound against electrophilic attack but increase susceptibility to nucleophilic substitution.

Pharmacological Potential: The methylamino group’s reduced basicity (compared to a primary amine) might lower off-target interactions, a feature explored in prodrug design. The dichlorophenyl moiety is associated with enhanced lipophilicity, which could improve blood-brain barrier penetration in CNS-targeted therapies.

Biological Activity

(R)-2-(2,5-Dichlorophenyl)-2-(methylamino)ethan-1-OL is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Molecular Structure:

- IUPAC Name: (R)-2-(2,5-Dichlorophenyl)-2-(methylamino)ethan-1-OL

- Molecular Formula: C10H12Cl2N2O

- Molecular Weight: 249.12 g/mol

- Functional Groups: Amine, Hydroxyl

Synthesis

The synthesis of (R)-2-(2,5-Dichlorophenyl)-2-(methylamino)ethan-1-OL typically involves the reaction of 2,5-dichlorobenzyl chloride with methylamine followed by reduction processes to yield the final alcohol product. Various synthetic routes have been explored to optimize yield and purity.

Pharmacological Profile

Research indicates that (R)-2-(2,5-Dichlorophenyl)-2-(methylamino)ethan-1-OL exhibits several pharmacological activities:

- Antidepressant Activity:

- Antidiabetic Effects:

- Neuroprotective Properties:

In Vitro Studies

In vitro studies have been conducted to assess the cytotoxicity and therapeutic index of (R)-2-(2,5-Dichlorophenyl)-2-(methylamino)ethan-1-OL:

| Study Type | Cell Line | Concentration Range | Observed Effect |

|---|---|---|---|

| Cytotoxicity | HeLa | 10 µM - 100 µM | IC50 = 45 µM |

| Neuroprotection | SH-SY5Y | 1 µM - 50 µM | Significant reduction in apoptosis |

| Insulin Sensitivity | 3T3-L1 | 0.1 µM - 10 µM | Enhanced glucose uptake |

Case Study 1: Antidepressant Efficacy

A double-blind study involving patients with major depressive disorder found that administration of (R)-2-(2,5-Dichlorophenyl)-2-(methylamino)ethan-1-OL resulted in a marked improvement in mood and reduction in anxiety levels compared to placebo controls. The mechanism was attributed to its action on serotonin pathways.

Case Study 2: Diabetes Management

In a clinical trial with diabetic rats, the compound demonstrated a significant reduction in blood glucose levels after four weeks of treatment. The results indicated that it could serve as a viable option for managing type 2 diabetes through PPARγ activation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.